(S)-Pramipexole N-Methylene Dimer is a derivative of pramipexole, a well-known dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. This compound is recognized for its potential applications in pharmacological research, particularly in understanding dopamine receptor interactions and signaling pathways.
(S)-Pramipexole N-Methylene Dimer is classified as a member of the benzothiazole family of compounds. It is synthesized from pramipexole, which has the molecular formula and molecular weight of approximately 214.35 g/mol. The dimerization process involves creating a methylene bridge between two pramipexole molecules, resulting in a more complex structure with potential enhanced pharmacological properties.
The synthesis of (S)-Pramipexole N-Methylene Dimer typically involves several key steps:
The typical reaction pathway can be summarized as follows:
(S)-Pramipexole N-Methylene Dimer has a complex molecular structure characterized by its unique arrangement of atoms. Its molecular formula is with a molecular weight of 434.66 g/mol.
CCCNC1CCC2=C(C1)SC(=N2)NCNC3=NC4=C(S3)CC(CC4)NCCC
ZXEGRZDIKDEZJB-ACHSMHHOSA-N
This structure includes multiple functional groups that contribute to its biological activity, particularly its ability to interact with dopamine receptors in the central nervous system.
(S)-Pramipexole N-Methylene Dimer can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the yield and purity of the final products.
The mechanism of action for (S)-Pramipexole N-Methylene Dimer involves its interaction with dopamine receptors in the brain. By mimicking dopamine, it binds to these receptors, activating them and leading to improved motor control and symptom relief in conditions like Parkinson's disease. This interaction is critical for understanding how modifications to the pramipexole structure can affect its pharmacodynamics .
The stability, reactivity, and solubility are essential factors that influence both laboratory handling and potential pharmaceutical applications.
(S)-Pramipexole N-Methylene Dimer has several significant applications in scientific research:
These applications underscore the importance of (S)-Pramipexole N-Methylene Dimer in advancing medical science and drug development efforts.
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.: 9004-10-8
CAS No.:
CAS No.: 7170-05-0